
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research. PP3 is a potent inhibitor of Src family kinases, which are involved in cell signaling and play a critical role in the regulation of various cellular processes.
Mechanism of Action
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide is a competitive inhibitor of Src family kinases. This compound binds to the ATP-binding site of Src family kinases and prevents the binding of ATP, which is required for kinase activation. This compound inhibits the autophosphorylation of Src family kinases and their downstream signaling pathways, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to inhibit the proliferation, migration, and survival of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines in immune cells. This compound has been used to study the role of Src family kinases in cardiovascular diseases, such as atherosclerosis and hypertension.
Advantages and Limitations for Lab Experiments
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide has several advantages for lab experiments. This compound is a potent and specific inhibitor of Src family kinases, which allows for the selective inhibition of these kinases in cellular and animal models. This compound has also been shown to have low toxicity and good bioavailability in animal models. However, this compound has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other kinases.
Future Directions
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide has several potential future directions in scientific research. This compound could be used to study the role of Src family kinases in other diseases, such as neurodegenerative diseases and metabolic disorders. This compound could also be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment. Additionally, the development of more potent and selective inhibitors of Src family kinases could provide new insights into the role of these kinases in cellular processes.
Synthesis Methods
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-pyridinecarboxaldehyde and 3-pyrrolidin-1-ylprop-2-yn-1-ol in the presence of a base catalyst. The reaction yields this compound as a white solid with high purity and yield.
Scientific Research Applications
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide has been extensively used in scientific research to study the role of Src family kinases in various cellular processes. This compound has been shown to inhibit the activation of Src family kinases and their downstream signaling pathways, which are involved in cell proliferation, migration, and survival. This compound has been used to study the role of Src family kinases in cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-13(17)15-11-6-8-16(10-11)12-5-3-7-14-9-12/h3,5,7,9,11H,6,8,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSONSDGNQAFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Tert-butyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2783993.png)
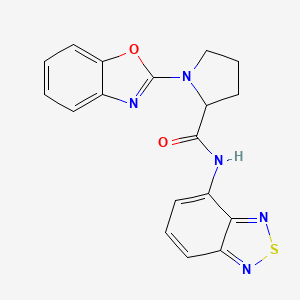
![3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2783997.png)
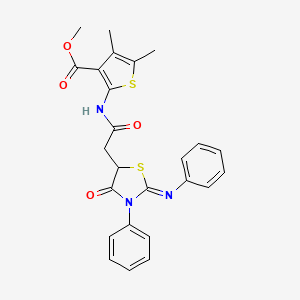

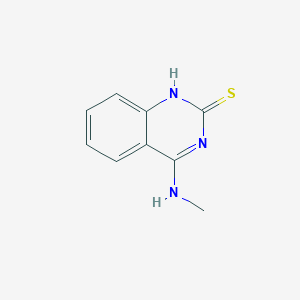
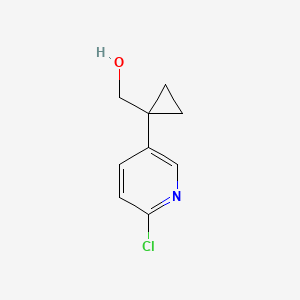
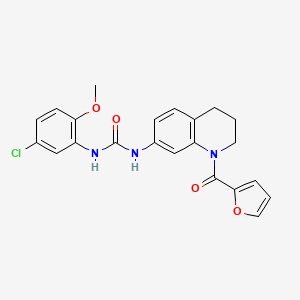
![2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2784009.png)
![Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate](/img/structure/B2784010.png)


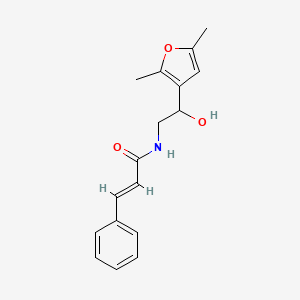
![N-butyl-7-chloro-N-ethyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784016.png)